Tert-butyl 4-fluoro-2-nitrobenzoate
Description
Contextual Significance in Advanced Chemical Research
The importance of tert-butyl 4-fluoro-2-nitrobenzoate in contemporary chemical research lies in its role as a versatile intermediate. The presence of three distinct functional groups—the tert-butyl ester, the fluoro group, and the nitro group—offers chemists a high degree of control over successive chemical transformations. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid, which can be removed under specific conditions. The fluorine atom and the nitro group, both being electron-withdrawing, activate the aromatic ring for certain reactions and can themselves be replaced or transformed into other functional groups. This multi-functionality is particularly advantageous in the synthesis of novel pharmaceutical and agrochemical compounds where precise molecular architectures are required for biological activity.
Overview of Strategic Utility in Multistep Organic Transformations
The strategic utility of this compound in multistep organic transformations is multifaceted. The compound's structure allows for a variety of reactions to be performed selectively at different positions. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of further reactions, such as amide bond formation or the construction of heterocyclic rings. The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing diverse functionalities onto an aromatic ring. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, esters, or acid chlorides. This strategic versatility makes it a valuable tool for chemists aiming to synthesize complex target molecules with high efficiency and precision.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₄ | nih.gov |
| Molecular Weight | 241.22 g/mol | nih.gov |
| Appearance | Light yellow solid | |
| IUPAC Name | This compound | nih.gov |
| InChI | 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | nih.gov |
| InChIKey | JLGPJOUWLXCECT-UHFFFAOYSA-N | nih.gov |
| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)N+[O-] | nih.gov |
| CAS Number | 942271-60-5 | nih.gov |
| Purity | 95% | sigmaaldrich.com |
| Storage Temperature | Refrigerator | sigmaaldrich.com |
Detailed Research Findings
Research into this compound has primarily focused on its reactivity and its application as a synthetic intermediate. Studies have demonstrated its utility in the following areas:
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro and fluoro groups activates the aromatic ring for SNAr reactions. The fluorine atom, being a good leaving group, can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents at the C4 position of the benzene (B151609) ring.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This transformation is a key step in the synthesis of many biologically active compounds, as the resulting aniline (B41778) derivative can be further functionalized.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions. This deprotection step is often employed late in a synthetic sequence to unmask the carboxylic acid functionality for subsequent reactions.
The combination of these transformations allows for the efficient construction of highly substituted benzene derivatives from a single, readily available starting material.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPJOUWLXCECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodological Innovations for Tert Butyl 4 Fluoro 2 Nitrobenzoate
Esterification Reactions for Tert-butyl Ester Formation
The most direct pathway to tert-butyl 4-fluoro-2-nitrobenzoate involves the formation of the tert-butyl ester from 4-fluoro-2-nitrobenzoic acid. Due to the steric hindrance of the tert-butyl group, specialized methods are often required to achieve efficient esterification.
Direct Esterification Approaches
Direct esterification of 4-fluoro-2-nitrobenzoic acid with tert-butanol (B103910) is challenging under standard Fischer esterification conditions due to the bulky nature of the alcohol. However, the use of coupling agents can facilitate this transformation. One common method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds through the formation of a mixed anhydride, which is then attacked by the tert-butanol.
Another approach involves the activation of the carboxylic acid with a reagent like 2-chloro-1-methylpyridinium (B1202621) iodide, followed by reaction with tert-butanol in the presence of a non-nucleophilic base.
| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluoro-2-nitrobenzoic acid | tert-Butanol | Di-tert-butyl dicarbonate, DMAP | Dichloromethane (B109758) | Room Temperature | Moderate to High |
| 4-Fluoro-2-nitrobenzoic acid | tert-Butanol | 2-Chloro-1-methylpyridinium iodide, Triethylamine | Acetonitrile | Room Temperature | Moderate |
Note: Yields are generalized based on similar reactions due to a lack of specific literature data for this exact transformation.
Transesterification Methodologies
Transesterification offers an alternative route, typically starting from a more readily prepared ester, such as methyl 4-fluoro-2-nitrobenzoate. The exchange of the methyl group for a tert-butyl group can be catalyzed by strong bases or specific organometallic catalysts. Sodium tert-butoxide is a common reagent for this purpose, driving the equilibrium towards the formation of the more stable tert-butyl ester.
Lewis acids, such as titanium(IV) isopropoxide, can also catalyze the transesterification, often requiring elevated temperatures to proceed at a reasonable rate.
| Starting Ester | Reagent | Catalyst | Solvent | Temperature (°C) |
| Methyl 4-fluoro-2-nitrobenzoate | tert-Butanol | Sodium tert-butoxide | Tetrahydrofuran | Reflux |
| Methyl 4-fluoro-2-nitrobenzoate | tert-Butanol | Titanium(IV) isopropoxide | Toluene | Reflux |
Note: These conditions are based on general transesterification principles and may require optimization for this specific substrate.
Acid-Catalyzed Esterification Processes
While direct acid-catalyzed esterification with tert-butanol is generally inefficient, the use of a strong acid catalyst in conjunction with a method to remove water can drive the reaction forward. Concentrated sulfuric acid is a common catalyst for such reactions. globalscientificjournal.com The reaction is typically performed with an excess of the alcohol or in a solvent that allows for azeotropic removal of water. For instance, refluxing 4-fluorobenzoic acid with absolute ethanol (B145695) in the presence of sulfuric acid is a known method for producing the corresponding ethyl ester. globalscientificjournal.com A similar principle could be applied for tert-butylation, though the steric hindrance of tert-butanol would likely necessitate more forcing conditions and result in lower yields compared to less hindered alcohols.
Aromatic Functionalization Strategies
An alternative synthetic approach involves introducing the fluoro and nitro groups onto a pre-existing tert-butyl benzoate (B1203000) ring. This requires careful consideration of the directing effects of the substituents to achieve the desired regiochemistry.
Regioselective Fluorination Techniques
The synthesis of this compound via fluorination would start from tert-butyl 2-nitrobenzoate (B253500). The nitro group is a meta-director, meaning that electrophilic fluorination would preferentially occur at the 3- and 5-positions. Therefore, achieving fluorination at the 4-position is not a straightforward electrophilic substitution.
However, nucleophilic aromatic substitution (SₙAr) could be a viable strategy if a suitable leaving group is present at the 4-position of a tert-butyl 2-nitrobenzoate derivative. For example, a chloro or another halo substituent at the 4-position could potentially be displaced by a fluoride (B91410) source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.
Electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are powerful reagents for introducing fluorine onto aromatic rings. mdpi.com However, their regioselectivity is governed by the electronic nature of the substituents already present on the ring. mdpi.com
Nitration Procedures for Aromatic Ring Activation
The nitration of tert-butyl 4-fluorobenzoate (B1226621) presents a more plausible route to the target molecule. The fluorine atom is an ortho-, para-director, while the tert-butoxycarbonyl group is a deactivating meta-director. The interplay of these directing effects will determine the regiochemical outcome of the nitration.
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. rsc.org The electron-withdrawing nature of the ester group deactivates the ring towards electrophilic attack, but the activating and directing effect of the fluorine atom at the 4-position should favor the introduction of the nitro group at the 2-position (ortho to the fluorine and meta to the ester).
| Substrate | Nitrating Agent | Acid Catalyst | Solvent | Temperature (°C) | Major Product |
| Methyl benzoate | Conc. Nitric Acid | Conc. Sulfuric Acid | None | 0-10 | Methyl 3-nitrobenzoate |
| tert-Butyl 4-fluorobenzoate | Conc. Nitric Acid | Conc. Sulfuric Acid | None | 0-10 | This compound (expected) |
Note: The nitration of tert-butyl 4-fluorobenzoate is expected to yield the desired product based on established principles of electrophilic aromatic substitution. rsc.org
The synthesis of the precursor, tert-butyl 4-fluorobenzoate, can be achieved through the esterification of 4-fluorobenzoic acid. globalscientificjournal.com
Precursor Synthesis and Intermediate Transformations
The direct synthesis of this compound proceeds from its corresponding carboxylic acid, 4-fluoro-2-nitrobenzoic acid. made-in-china.com This precursor can be synthesized via the oxidation of 2-fluoro-4-nitrotoluene. chemicalbook.com A common method involves heating a mixture of 4-fluoro-2-nitro-benzonitrile with hydrobromic acid. chemicalbook.com
The esterification of 4-fluoro-2-nitrobenzoic acid to its tert-butyl ester is typically achieved by reacting the acid with a tert-butylating agent. Common methods for tert-butylation of carboxylic acids include reaction with tert-butanol or isobutene under acidic conditions. thieme-connect.com A well-established method for the formation of tert-butyl esters that is effective even for sterically hindered substrates is the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent and a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org Another approach involves the use of bis(trifluoromethanesulfonyl)imide as a catalyst for the reaction with tert-butyl acetate (B1210297). thieme-connect.comorganic-chemistry.org
A plausible reaction scheme for the synthesis of this compound from 4-fluoro-2-nitrobenzoic acid is presented below:
Reaction Scheme 1: Synthesis of this compound

This scheme depicts the esterification of 4-fluoro-2-nitrobenzoic acid with a tert-butylating agent in the presence of a suitable catalyst to yield this compound.
| Reactant | Reagent/Catalyst | Product |
| 4-Fluoro-2-nitrobenzoic acid | tert-Butanol, Acid Catalyst | This compound |
| 4-Fluoro-2-nitrobenzoic acid | Isobutene, Acid Catalyst | This compound |
| 4-Fluoro-2-nitrobenzoic acid | Di-tert-butyl dicarbonate, DMAP | This compound |
Interactive Data Table 1: Reagents for the Synthesis of this compound
While the direct esterification of 4-fluoro-2-nitrobenzoic acid is the most straightforward approach, other related nitrobenzoic acid derivatives can also serve as precursors. For instance, methyl 2-fluoro-4-nitrobenzoate could potentially undergo transesterification to the desired tert-butyl ester. bldpharm.com This process would typically involve heating the methyl ester with tert-butanol in the presence of a suitable catalyst.
Additionally, other isomers such as tert-butyl 2-fluoro-4-nitrobenzoate and methyl 4-bromo-5-fluoro-2-nitrobenzoate are known compounds, highlighting the variety of substituted nitrobenzoic acid esters available for synthetic transformations. nih.govsigmaaldrich.com The synthetic utility of these related compounds lies in their potential for functional group interconversion to arrive at the target molecule. For example, a bromo-substituted precursor could potentially undergo dehalogenation.
| Precursor | Potential Transformation |
| Methyl 2-fluoro-4-nitrobenzoate | Transesterification with tert-butanol |
| 4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester | Transesterification and dehalogenation |
Interactive Data Table 2: Potential Synthetic Transformations of Related Nitrobenzoic Acid Derivatives
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This includes the use of environmentally benign solvents, the development of recyclable catalysts, and the design of energy-efficient reaction conditions. thieme-connect.com
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Solvent-free esterification methods have been developed for a variety of carboxylic acids. mdpi.comnih.gov One such approach involves the use of tributyl borate (B1201080) for the esterification of carboxylic acids under solvent- and catalyst-free conditions. rsc.org Another method utilizes high-speed ball milling to induce esterification at room temperature without the need for a solvent. nih.gov Microwave-assisted synthesis is another energy-efficient technique that can accelerate reactions and reduce the need for large volumes of solvents. usm.my The esterification of substituted benzoic acids has been successfully achieved using microwave irradiation. usm.my
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For esterification reactions, solid acid catalysts, such as supported iron oxide nanoparticles and zeolites, offer advantages in terms of ease of separation and reusability. mdpi.comrsc.org For instance, supported iron oxide nanoparticles have been shown to be effective for the esterification of various carboxylic acids under solvent-free conditions and can be reused multiple times without significant loss of activity. mdpi.com Similarly, modified H-beta zeolites have been employed as catalysts for the esterification of carboxylic acids with alcohols. rsc.org The use of organocatalysts, which are metal-free and often less toxic, is another sustainable approach. rsc.org
| Green Chemistry Approach | Application to this compound Synthesis |
| Solvent-Free Conditions | Reaction of 4-fluoro-2-nitrobenzoic acid with a tert-butylating agent under ball-milling or using tributyl borate. |
| Microwave Irradiation | Accelerated esterification of 4-fluoro-2-nitrobenzoic acid with tert-butanol. |
| Recyclable Catalysts | Use of supported iron oxide nanoparticles or zeolites as solid acid catalysts for the esterification. |
Interactive Data Table 3: Application of Green Chemistry Principles
Reaction Mechanisms and Reactivity Profiles of Tert Butyl 4 Fluoro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Investigations
The electron-deficient aromatic ring of tert-butyl 4-fluoro-2-nitrobenzoate is highly susceptible to nucleophilic attack, a characteristic reaction pathway for nitro-substituted haloarenes.
The fluorine atom at the 4-position is activated towards displacement by a variety of nucleophiles. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion yields the substituted product.
Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, thiolates, and amines. The choice of nucleophile allows for the introduction of diverse functionalities onto the aromatic ring.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium methoxide | 4-Methoxy-2-nitrobenzoate derivative |
| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-2-nitrobenzoate derivative |
This table is illustrative and based on general principles of SNAr reactions for similar substrates.
The presence of the nitro group ortho to the fluorine atom is crucial for the activation of the ring towards SNAr. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate. This stabilization lowers the activation energy of the reaction, thereby facilitating the substitution process. The nitro group's ability to delocalize the negative charge of the intermediate is a key factor in the high reactivity of this substrate in SNAr reactions.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, a transformation that dramatically alters the electronic properties of the aromatic ring and opens up new synthetic possibilities.
The reduction of the nitro group to an amine is a common and synthetically important transformation. This conversion changes the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This opens up the possibility for subsequent electrophilic aromatic substitution reactions.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. masterorganicchemistry.com The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. This method is generally clean and efficient, often providing high yields of the corresponding amine. For instance, hydrogenation over a palladium catalyst is a common strategy.
Table 2: Catalysts for Nitro Group Reduction
| Catalyst | Typical Conditions |
|---|---|
| Palladium on Carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol (B145695), ethyl acetate) |
| Platinum(IV) Oxide (PtO2) | H2 gas, various solvents |
This table provides common catalysts used for nitro group reductions in a general context.
Besides catalytic hydrogenation, other reductive methods can be employed. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Another approach involves the use of reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid, such as boron trifluoride etherate. This latter method has been shown to be effective for the selective reduction of nitriles in the presence of nitro groups, and similar principles could be applied here. calvin.edu These alternative methods can be useful when catalytic hydrogenation is not feasible due to the presence of other functional groups that might be sensitive to the reaction conditions.
Ester Hydrolysis and Transesterification Dynamics
The transformation of the ester group in this compound is a key aspect of its chemical reactivity. These reactions, primarily hydrolysis and transesterification, are pivotal for its use as an intermediate in organic synthesis.
Acidic and Basic Hydrolysis Mechanisms
The hydrolysis of this compound, leading to 4-fluoro-2-nitrobenzoic acid and tert-butanol (B103910), can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters, including this compound, typically follows the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukoup.com This pathway is favored due to the exceptional stability of the resulting tert-butyl carbocation intermediate. youtube.com The mechanism unfolds as follows:
Protonation: The reaction initiates with the reversible protonation of the carbonyl oxygen atom by an acid catalyst (e.g., H₂SO₄, TFA), which enhances the electrophilicity of the carbonyl carbon. acsgcipr.org
Carbocation Formation: This is the rate-determining step. The C-O bond between the acyl group and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid, 4-fluoro-2-nitrobenzoic acid. bham.ac.ukacsgcipr.org The unimolecular nature of this step means its rate is dependent only on the concentration of the protonated ester. cdnsciencepub.com
Deprotonation/Nucleophilic Attack: The tert-butyl carbocation is then neutralized. It can be deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to form isobutylene (B52900), or it can be attacked by a nucleophile like water to form tert-butanol. researchgate.netyoutube.com
The presence of the electron-withdrawing nitro and fluoro groups on the benzene (B151609) ring increases the acidity of the corresponding carboxylic acid but has a minimal direct effect on the AAL1 cleavage, as the bond scission does not directly involve the aromatic ring or the carbonyl carbon in the rate-determining step.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydrolysis proceeds via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. oup.comlibretexts.org This reaction is effectively irreversible because the final step forms a carboxylate salt, which is resistant to further nucleophilic attack. bham.ac.uk
Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. libretexts.orgamelica.org
Tetrahedral Intermediate Formation: This addition leads to the formation of a transient, negatively charged tetrahedral intermediate. nih.gov The stability of this intermediate is influenced by the substituents on the benzene ring.
Collapse of the Intermediate: The intermediate collapses, expelling the tert-butoxide ion (⁻O-C(CH₃)₃) as the leaving group to reform the carbonyl double bond. This step is generally fast.
The steric hindrance of the bulky tert-butyl group can slow the rate of BAC2 hydrolysis compared to less hindered esters like methyl or ethyl esters. amelica.org
Cleavage of the Tert-butyl Ester Moiety
The tert-butyl ester group is widely used as a protecting group for carboxylic acids in multi-step syntheses precisely because it is stable under many conditions but can be selectively cleaved under specific acidic conditions. acsgcipr.org The cleavage is synonymous with the AAL1 hydrolysis mechanism, which avoids the harsh basic conditions that might affect other functional groups in a complex molecule.
A variety of acidic reagents can be employed for this deprotection:
Strong Protic Acids: Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is commonly used at room temperature. researchgate.net Sulfuric acid and hydrochloric acid are also effective. acsgcipr.org
Lewis Acids: Certain Lewis acids can also facilitate the cleavage of tert-butyl esters.
Other Methods: Thermolytic cleavage using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) provides a non-acidic alternative for deprotection. researchgate.net Another mild method involves using silica (B1680970) gel in refluxing toluene. lookchem.com
The choice of reagent depends on the sensitivity of other functional groups present in the substrate. acsgcipr.org The key to the utility of the tert-butyl ester is the formation of the stable tert-butyl carbocation, which can be trapped or eliminated, driving the reaction forward. youtube.comstackexchange.com
Advanced Mechanistic Elucidations and Kinetic Studies
To gain a deeper understanding beyond classical mechanisms, researchers employ advanced techniques to probe the intricate details of reaction pathways, transition states, and intermediates involved in the reactions of this compound.
Transition State Analysis in Key Reactions
The transition state (TS) is the highest energy point on a reaction coordinate, and its structure and stability determine the reaction rate.
For AAL1 Hydrolysis: The transition state of the rate-determining step resembles the forming tert-butyl carbocation and the carboxylic acid. The energy of this TS is primarily influenced by factors that stabilize the departing carbocation. The volume of activation for the hydrolysis of tert-butyl acetate (B1210297) has been found to be near zero, which is consistent with a unimolecular mechanism where bond breaking is the dominant feature in the transition state. cdnsciencepub.com For this compound, the electronic effects of the aromatic substituents have a negligible impact on this transition state, as they are electronically isolated from the reacting alkyl-oxygen bond.
For BAC2 Hydrolysis: The rate-determining step is typically the nucleophilic attack of the hydroxide ion to form the tetrahedral intermediate. nih.gov However, studies on related nitrophenyl benzoate (B1203000) esters have shown that the rate-determining step can shift depending on the electronic nature of the substituents. semanticscholar.org The transition state for this step involves the partial formation of the bond between the hydroxide ion and the carbonyl carbon. The electron-withdrawing fluoro and nitro groups on the benzoate ring would stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby increasing the rate of hydrolysis compared to unsubstituted tert-butyl benzoate.
Table 1: Factors Influencing Transition State Stability
| Reaction Mechanism | Rate-Determining Step | Key Structural Feature of TS | Influence of Substituents (4-F, 2-NO₂) |
|---|---|---|---|
| AAL1 (Acidic) | Formation of tert-butyl carbocation | Elongated C-O alkyl bond, developing positive charge on the tert-butyl group. | Minimal direct electronic effect. |
| BAC2 (Basic) | Nucleophilic attack by ⁻OH | Partial bond formation between ⁻OH and carbonyl carbon; developing negative charge on carbonyl oxygen. | Stabilization of negative charge via induction and resonance, accelerating the reaction. |
Computational Modeling of Reaction Pathways
Computational chemistry, particularly using quantum mechanics methods, is a powerful tool for mapping reaction energy profiles and understanding reactivity. nih.gov For the hydrolysis of esters like this compound, computational models can:
Calculate Activation Energies: By calculating the energies of the reactants, transition states, and intermediates, the activation energy (Ea) for different pathways can be determined, offering insights into reaction kinetics. nih.gov
Model Transition State Geometries: The precise three-dimensional structure of transition states can be modeled, revealing bond lengths and angles that are critical to understanding the reaction mechanism. nih.gov
Analyze Electronic Effects: Computational studies can quantify the electronic influence of substituents. For example, a direct correlation has been found between the calculated Mulliken charge on the carbonyl carbon of nitrophenyl benzoate esters and their hydrolysis rates. semanticscholar.org The electron-withdrawing nitro and fluoro groups in this compound would increase the positive charge density on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack in the BAC2 mechanism.
These in silico studies complement experimental data to provide a complete picture of the reaction dynamics. nih.gov
Investigation of Intermediate Species
The direct or indirect observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism.
Tert-butyl Carbocation (AAL1 pathway): This is the key intermediate in the acid-catalyzed cleavage. Its high stability is due to the +I (inductive) effect and hyperconjugation from the nine C-H bonds of the methyl groups. youtube.com While generally too reactive to be isolated, its existence is confirmed by the products it forms: tert-butanol (from trapping with water) and isobutylene (from elimination of a proton). researchgate.netyoutube.com The ratio of these products can depend on the specific reaction conditions and the solvent used.
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This allows for the determination of the structure of molecules. The following sections detail the analysis of tert-butyl 4-fluoro-2-nitrobenzoate using various NMR techniques.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Information
Proton NMR (¹H NMR) spectroscopy of this compound, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), reveals distinct signals for the aromatic and aliphatic protons.
The aromatic region of the spectrum displays three signals corresponding to the protons on the benzene (B151609) ring. A doublet of doublets (dd) is observed at approximately 8.04 ppm, which can be assigned to the proton at the 3-position. This signal exhibits a coupling constant (J) of 8.4 Hz, indicative of ortho-coupling with the proton at the 4-position, and a smaller coupling constant of 2.8 Hz, resulting from meta-coupling with the proton at the 5-position. Another doublet of doublets appears at around 7.94 ppm, corresponding to the proton at the 6-position, with coupling constants of 8.8 Hz and 1.6 Hz. The proton at the 5-position is observed as a doublet of doublet of doublets (ddd) at approximately 7.71 ppm, with coupling constants of 8.4 Hz and 2.4 Hz. google.comgoogle.com
The aliphatic region is characterized by a singlet at approximately 1.50 ppm. This signal integrates to nine protons and is attributed to the magnetically equivalent protons of the tert-butyl group. google.comgoogle.com
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.04 | dd | 8.4, 2.8 | Ar-H3 |
| 7.94 | dd | 8.8, 1.6 | Ar-H6 |
| 7.71 | ddd | 8.4, 2.4 | Ar-H5 |
| 1.50 | s | - | -C(CH₃)₃ |
Data sourced from patent literature. google.comgoogle.com
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
At present, detailed experimental data for the ¹³C NMR spectrum of this compound is not extensively reported in publicly available scientific literature. Theoretical estimations and analysis of similar structures would be required to predict the chemical shifts of the carbon atoms in the molecule.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
While two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure, no specific studies employing these techniques for this compound have been identified in the public domain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the ions. In the case of this compound, Electrospray Ionization (ESI), a soft ionization technique, has been used. The analysis shows a signal at a mass-to-charge ratio (m/z) of 242.2, which corresponds to the protonated molecule [M+H]⁺. google.comgoogle.com This finding is consistent with the calculated molecular weight of the compound (C₁₁H₁₂FNO₄, molecular weight: 241.21 g/mol ).
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Technique |
| [M+H]⁺ | 242.2 | ESI |
Data sourced from patent literature. google.comgoogle.com
Detailed fragmentation analysis, which would provide further structural information by identifying the masses of fragment ions, has not been reported in the available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the chromatographic column. Following separation, it is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the tert-butyl group, a common and stable carbocation, leading to a significant peak. Other fragments may arise from the loss of the nitro group (NO₂) or the fluorine atom. Analysis of these fragments allows for the unambiguous identification and structural confirmation of the compound. While a specific GC-MS spectrum for this compound is not publicly available, data for the isomeric compound, tert-butyl 2-fluoro-4-nitrobenzoate, is documented, providing a comparative reference. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies, corresponding to the vibrational modes of different functional groups.
For this compound, characteristic IR absorption bands are expected for the nitro group (NO₂), the ester carbonyl group (C=O), and the carbon-fluorine bond (C-F). The nitro group typically exhibits strong symmetric and asymmetric stretching vibrations. For a related compound, 4-nitrophenyl-4'-nitrobenzoate, these are observed at 1343 cm⁻¹ and 1523 cm⁻¹, respectively. researchgate.net The ester carbonyl (C=O) stretching vibration is also a strong absorption, typically found in the range of 1700-1750 cm⁻¹. The C-F stretching vibration would also be present, though its position can vary. The presence of the bulky tert-butyl group can influence the exact frequencies of these vibrations due to steric and electronic effects.
Fourier-Transform Raman Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.
Although a specific crystal structure for this compound is not publicly available in the search results, insights can be drawn from the crystallographic data of structurally related compounds.
Crystal Packing and Intermolecular Interactions (e.g., C-H···O hydrogen bonding)
The way molecules of this compound arrange themselves in a crystal lattice is dictated by a variety of intermolecular forces. The bulky tert-butyl groups are known to disrupt planar stacking of aromatic rings. Instead, weaker interactions such as C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. In similar nitro-substituted aromatic compounds, these interactions are observed between the hydrogen atoms of the benzene ring or methyl groups and the oxygen atoms of the nitro and ester groups of neighboring molecules. researchgate.net These interactions create a three-dimensional network that stabilizes the crystal structure. For instance, in a related compound, an interaction between a ketone oxygen and a proton from a tert-butyl group in an adjacent cationic unit has been observed. researchgate.net
Conformational Analysis in the Crystalline State
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. For this compound, key conformational features would include the dihedral angle between the plane of the aromatic ring and the ester group, as well as the orientation of the nitro group.
In a structurally similar compound, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, the dihedral angle between the mean planes of the benzene ring and the ester functionality is 61.8 (2)°. researchgate.net The nitro group in this compound is nearly coplanar with the benzene ring, with a dihedral angle of 0.8 (2)°. researchgate.net The steric hindrance between the ortho-nitro group and the bulky tert-butyl ester in this compound likely leads to a significant dihedral angle between the nitro group and the aromatic ring to minimize steric strain. Studies on other tert-butyl substituted compounds have shown a preference for specific conformations in the solid state. ethz.ch The bulky nature of the tert-butyl group can significantly influence the rotational conformation of the molecule. rsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tert-butyl 4-fluoro-2-nitrobenzoate, DFT calculations offer insights into its geometry, stability, and molecular orbitals.
Geometry Optimization and Energetically Stable Conformations
In a related compound, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate, the torsion angle between the phenyl ring and the keto functionality shows significant variation, indicating that different conformations are possible. nih.gov For this compound, geometry optimization using DFT would likely reveal a non-planar conformation as the most energetically stable state. The dihedral angle between the nitro group and the aromatic ring is a critical parameter in determining the molecule's stability.
| Parameter | Predicted Value | Influence |
| Dihedral Angle (NO₂ - Benzene (B151609) Ring) | ~30-50° | Steric hindrance between the nitro and tert-butyl ester groups. |
| Bond Length (C-N) | ~1.45-1.49 Å | Affected by the degree of conjugation with the aromatic ring. |
| Bond Length (C-F) | ~1.33-1.36 Å | Typical for a C(sp²)-F bond on an aromatic ring. |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.
For this compound, the presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be localized on the electron-rich benzene ring. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical studies on substituted nitroaromatics often correlate the LUMO energy with their biological activity and toxicity, suggesting that the electron-accepting nature is a key factor.
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |
| LUMO Energy | Very low | Strong electron-accepting character due to NO₂ and F groups. |
| HOMO-LUMO Gap | Relatively small | Suggests potential for high reactivity, particularly in reactions involving electron transfer. |
Note: The values are qualitative predictions based on the electronic nature of the substituents. Precise energy levels would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carbonyl groups, making these sites susceptible to electrophilic attack. The fluorine atom, despite its high electronegativity, will also contribute to the negative potential in its vicinity. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group are likely to be regions of positive potential, indicating their susceptibility to nucleophilic attack. Computational studies on similar molecules, such as 3-chloro-4-fluoronitrobenzene, have shown that MEP analysis effectively identifies these reactive regions. prensipjournals.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of charge transfer and stabilization.
Reaction Mechanism Simulations and Transition State Identification
Computational chemistry allows for the simulation of reaction pathways and the identification of transition states, providing a deeper understanding of reaction mechanisms. For this compound, potential reactions of interest include nucleophilic aromatic substitution and reduction of the nitro group.
Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the nature and position of substituents significantly influence the reaction energy profiles. nih.gov For instance, the presence of the fluorine atom could affect the regioselectivity of nucleophilic attack. Simulations could elucidate the step-by-step mechanism, calculate activation energies, and identify the geometry of the transition states involved in these transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of compounds based on their chemical structure. While specific QSAR models for this compound are not documented in the provided search results, general QSAR studies on nitroaromatic compounds are prevalent. dergipark.org.tr
These studies often correlate properties like toxicity with molecular descriptors such as hydrophobicity (logP), electronic parameters (like HOMO/LUMO energies), and steric factors. For analogues of this compound, a QSAR model could be developed to predict their activity as, for example, antibacterial agents or enzyme inhibitors. Such models are valuable in medicinal chemistry for designing new compounds with improved efficacy and reduced toxicity. The descriptors would likely include parameters that quantify the electronic influence of the fluoro and nitro groups and the steric bulk of the tert-butyl group.
Applications in the Synthesis of Advanced Chemical Entities
Pharmaceutical and Medicinal Chemistry Intermediates
In the realm of pharmaceutical and medicinal chemistry, tert-butyl 4-fluoro-2-nitrobenzoate serves as a crucial intermediate for creating more complex molecules with potential therapeutic applications. chemimpex.com Its enhanced reactivity, due to the fluoro and nitro substituents, makes it an ideal candidate for constructing various biologically active compounds. chemimpex.com
This compound is a foundational component in the synthesis of a variety of biologically active molecules. chemimpex.com A notable application is in the synthesis of piperazine-containing drug candidates. In a multi-step synthesis, the process can begin with 4-fluoro-2-nitrobenzoic acid, which is first converted to its tert-butyl ester, this compound. nih.gov This intermediate then undergoes nucleophilic aromatic substitution where the fluorine atom is displaced by a reactant like N-methylpiperazine. Following this, the nitro group is reduced to an amine, providing a key scaffold that can be further modified to produce the final complex drug molecule. nih.gov
This synthetic utility highlights the compound's role in facilitating the construction of specific molecular frameworks that are central to the function of certain pharmaceuticals. The predictable reactivity of its functional groups allows medicinal chemists to strategically incorporate it into complex synthesis pathways. chemimpex.com
The compound plays a significant role in drug discovery programs as a versatile building block. chemimpex.com Its structure allows for the creation of diverse libraries of compounds for screening purposes. The fluoro and nitro groups are particularly important; the nitro group can be readily reduced to an amine, which can then be used in a variety of coupling reactions to build molecular complexity. The fluorine atom can influence the electronic properties and metabolic stability of the final drug molecule, which are critical considerations in drug design.
In the development of kinase inhibitors for cancer treatment, for example, piperazine moieties are common structural features. nih.gov The synthesis of such compounds often requires intermediates that can introduce substituted aromatic rings. This compound serves this purpose, acting as a key intermediate in the creation of novel therapeutic agents targeting specific biological pathways. chemimpex.comnih.gov
Agrochemical Development
The utility of this compound extends to the agrochemical sector, where it is used in the development of modern crop protection agents. chemimpex.com The incorporation of fluorinated and nitrated benzene (B151609) rings is a common strategy in the design of effective pesticides and herbicides.
This compound is utilized in the formulation and synthesis of agrochemicals, including pesticides and herbicides essential for crop protection. chemimpex.com While specific commercial products directly synthesized from this exact starting material are proprietary, the importance of structurally related compounds is well-documented. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate in the synthesis of the pesticide saflufenacil, highlighting the value of this class of substituted nitrobenzoic acids in creating potent agrochemicals. google.com
Furthermore, research into novel antifungal agents has involved the synthesis of fluorinated quinoline analogs. One such analog, 8-fluoro-2,3-dimethylquinolin-4-yl 2-nitrobenzoate (B253500), demonstrated significant antifungal activity. mdpi.com This illustrates how the nitrobenzoate moiety, a core feature of this compound, is a key component in the molecular architecture of new and effective crop protection compounds.
| Application Area | Role of this compound | Example of Related Chemistry |
| Herbicides | Building block for active ingredients | Use of 2-chloro-4-fluoro-5-nitrobenzoic acid for saflufenacil synthesis. google.com |
| Fungicides | Precursor to antifungal compounds | Synthesis of fluorinated quinoline analogs with antifungal properties. mdpi.com |
Materials Science and Polymer Chemistry
In the field of materials science, this compound is applied in the creation of new materials with specialized properties. chemimpex.com Its chemical structure can be modified to produce polymers and coatings with enhanced performance characteristics. chemimpex.com
The compound serves as a valuable component in the development of advanced polymers and coatings. chemimpex.com Its unique structure allows for modifications that can lead to improved material properties such as increased durability, enhanced thermal stability, and greater resistance to environmental and chemical factors. chemimpex.com By incorporating this molecule into a polymer backbone or as a modifying agent, material scientists can tailor the final properties of the material to meet the demands of specific high-performance applications. chemimpex.com
| Property Enhancement | Contribution of this compound |
| Thermal Stability | The aromatic and nitro-group functionalities can contribute to a more rigid polymer structure. chemimpex.com |
| Chemical Resistance | The fluorine atom is known to enhance chemical inertness in polymers. chemimpex.com |
| Durability | The stable benzoate (B1203000) structure can be integrated to create robust materials resistant to degradation. chemimpex.com |
Synthesis of Heterocyclic Compounds and Complex Scaffolds
Quinoline Derivatives
There is currently no available scientific literature detailing a synthetic methodology for the preparation of quinoline derivatives utilizing this compound as a starting material.
Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound has not been described in the reviewed chemical literature.
Pyridone Derivatives
No established synthetic protocols for the construction of pyridone derivatives using this compound have been found in the course of this research.
Other Nitrogen-Containing Ring Systems
While this compound possesses reactive functional groups that could theoretically be manipulated for the synthesis of various nitrogen-containing heterocycles, specific examples and reaction pathways for such transformations are not documented in the available scientific resources.
Further research and exploration into the reactivity of this compound are necessary to determine its potential as a building block for the synthesis of these and other complex chemical entities.
Structure Activity Relationship Sar and Structural Modification Studies of Analogues
Systematic Modification of the Benzoate (B1203000) Moiety
The substituted benzoate ring is a critical component, with the fluoro and nitro groups playing pivotal roles in defining the molecule's electronic landscape and interaction potential.
The fluorine atom at the 4-position significantly influences the molecule's properties due to its high electronegativity and ability to form hydrogen bonds. nih.gov Its placement on the aromatic ring is a key determinant of biological activity.
Positional Isomers : Shifting the fluorine atom from the para-position (C4) to ortho- (C2) or meta- (C3) positions relative to the ester can alter the molecule's dipole moment and electronic distribution. This can impact receptor binding affinity and metabolic stability. For instance, studies on other fluorinated heterocyclic compounds have shown that moving a fluorine atom can significantly affect biological activity, sometimes leading to a detrimental effect on binding. nih.gov
Substitution Pattern : The introduction of additional fluorine atoms or other halogen substituents (Cl, Br) can further modify the lipophilicity and electronic nature of the aromatic ring. A poly-fluorinated pattern could enhance binding to hydrophobic pockets but may also alter metabolic pathways. Research on related benzimidazole derivatives indicates that the position of fluorine atoms is a critical factor in their biological effects. researchgate.net
Table 1: Predicted Influence of Fluoro Group Position on Analogue Properties
| Analogue | Modification | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| tert-Butyl 3-fluoro-2-nitrobenzoate | Fluoro group moved from C4 to C3 | Potentially altered | Changes in inductive and resonance effects alter the electron density of the ring system. |
| tert-Butyl 5-fluoro-2-nitrobenzoate | Fluoro group moved from C4 to C5 | Potentially altered | Modification of electronic profile and potential for new interactions with biological targets. |
| tert-Butyl 4,5-difluoro-2-nitrobenzoate | Addition of a second fluoro group | Potentially increased or decreased | Increased lipophilicity may enhance binding, but steric or electronic changes could be unfavorable. |
The nitro group at the 2-position (ortho to the ester) is a powerful electron-withdrawing group that profoundly impacts the reactivity and conformation of the molecule. mdpi.com
Replacement with Bioisosteres : Replacing the nitro group with other electron-withdrawing bioisosteres, such as a cyano (-CN) or trifluoromethyl (-CF3) group, can help probe the necessity of the nitro moiety itself. While these groups mimic the electron-withdrawing properties, they differ in size, geometry, and potential for metabolic activation, which can lead to different activity profiles. Research on nitro-containing antimycobacterials suggests the nitroaromatic moiety is often the primary driver of activity. mdpi.com
Table 2: Predicted Influence of Nitro Group Variation on Analogue Properties
| Analogue | Modification | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| tert-Butyl 4-fluoro-3-nitrobenzoate | Nitro group moved from C2 to C3 | Likely decreased | Loss of ortho-electron-withdrawing effect on the ester; inability to delocalize negative charge via resonance to the same extent. youtube.com |
| tert-Butyl 4-fluoro-4-nitrobenzoate | Nitro group moved from C2 to C4 | Significantly altered or decreased | Different electronic and steric environment; para-nitro group has a strong resonance effect but may not be optimal for target binding. |
| tert-Butyl 2-cyano-4-fluorobenzoate | Nitro group replaced with Cyano (-CN) | Potentially retained or altered | Cyano group is an electron-withdrawing bioisostere but has different steric and electronic properties. |
Diversification of the Tert-butyl Ester Group
The tert-butyl ester is not merely a passive component; its size and stability are key to the molecule's profile.
The bulky tert-butyl group provides significant steric hindrance around the ester carbonyl. This steric shield can protect the ester bond from hydrolysis by metabolic enzymes such as carboxylesterases, potentially increasing the compound's half-life. nih.gov
Steric Hindrance : Replacing the tert-butyl group with smaller alkyl esters (e.g., methyl, ethyl, isopropyl) would progressively reduce this steric protection, likely increasing the rate of metabolic cleavage. Conversely, introducing even bulkier groups could further enhance metabolic stability. nih.gov Studies on methcathinone analogues have shown that the steric volume, width, and length of substituents are key determinants of their biological action and selectivity. nih.gov
Electronic Effects : While the primary influence of the alkyl group is steric, subtle electronic effects can also be observed. The inductive effect of different alkyl groups can slightly alter the electron density of the carbonyl oxygen, which may have minor effects on binding interactions. researchgate.net In a study of L-γ-methyleneglutamic acid amide prodrugs, both tert-butyl and ethyl esters were evaluated, with the parent compounds ultimately showing higher potency, indicating that the ester form was less optimal for activity despite its potential pharmacokinetic benefits. nih.govchemrxiv.org
Conformational Analysis and its Impact on Derivative Properties
The spatial arrangement of the functional groups in tert-butyl 4-fluoro-2-nitrobenzoate is heavily influenced by steric strain. libretexts.org The proximity of the bulky tert-butyl ester and the ortho-nitro group likely forces both substituents to twist out of the plane of the benzene (B151609) ring. lumenlearning.com
This deviation from planarity has significant consequences:
Reduced Conjugation : The twisting of the nitro and ester groups disrupts the π-orbital overlap with the aromatic ring, which can alter the electronic properties of the system.
Binding Interactions : The specific three-dimensional shape adopted by the molecule is critical for its ability to fit into a biological target's binding site. This conformation dictates which parts of the molecule are exposed for potential interactions. Studies on other substituted aromatic systems have shown that the orientation of the nitro group relative to the aromatic rings can correlate with mutagenic activity, underscoring the importance of conformation. researchgate.net
Design Principles for Novel Analogues
Based on the SAR findings, several principles can be established for the design of new analogues with potentially improved properties:
Preserve Key Electronic Features : The ortho-nitro substitution appears critical and should likely be maintained. The electron-withdrawing nature of this group strongly influences the compound's reactivity and electronic profile. mdpi.comnih.gov
Optimize Halogen Substitution : The 4-fluoro position can be explored further. Substituting with other halogens or testing different positional isomers could identify more potent interactions or fine-tune electronic properties.
Modulate Metabolic Stability : The tert-butyl ester is a site for potential modification to control pharmacokinetics. Smaller esters may be suitable for prodrug strategies, while metabolically resistant bioisosteres (e.g., trifluoromethylcyclopropyl groups) could be used to block metabolism and increase in vivo stability. nih.gov
Consider Conformational Constraints : When designing new analogues, particularly with bulky substituents, it is crucial to consider the resulting conformational changes and their potential impact on target interaction. lumenlearning.com Rational drug design should aim to create molecules that can adopt a favorable conformation for binding. mdpi.com
Advanced Synthetic Methodologies and Process Optimization
Scalable Synthesis and Industrial Production Considerations
The industrial production of tert-butyl 4-fluoro-2-nitrobenzoate is driven by its application in the pharmaceutical and chemical sectors. valuates.commarketresearchintellect.com A number of global chemical manufacturers specialize in its production, including companies like Shandong Zhonghan Pharmaceutical, Huawei Ruike Chemical, and Suzhou Aobai Pharmaceutical Technology. valuates.com The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure efficiency, safety, and economic viability.
Key Considerations for Scalable Synthesis:
Starting Materials: The most common laboratory and industrial synthesis involves the esterification of 4-fluoro-2-nitrobenzoic acid with a source of the tert-butyl group, such as tert-butanol (B103910) or isobutylene (B52900), under acidic conditions. The selection of these raw materials is based on cost, availability, and purity.
Process Safety: The nitrated aromatic ring introduces safety considerations, particularly regarding thermal stability. Scalable production must incorporate robust temperature control and process monitoring to mitigate risks of thermal runaway events.
Reaction Conditions: Optimization for large-scale batches focuses on maximizing throughput and yield. This includes optimizing solvent choice, catalyst loading, reaction time, and temperature. For instance, while strong acids are effective catalysts, their corrosive nature may require specialized equipment for industrial-scale reactors.
Downstream Processing and Purity: Industrial applications often demand high purity. The production process must include scalable and efficient purification steps, such as crystallization or distillation, to remove unreacted starting materials, byproducts, and catalysts. The final product is often available in various grades, including industrial, analytical, and reagent grades, to meet diverse end-user requirements. marketresearchintellect.com
Waste Management: A crucial aspect of industrial production is the management of waste streams, including acidic and solvent-containing effluents. Sustainable practices involve recycling solvents and treating waste to minimize environmental impact.
The global market for this compound, valued in the millions of dollars, underscores its industrial importance and the ongoing need for optimized, scalable manufacturing processes. marketresearchintellect.com
Continuous Flow Chemistry Applications
Continuous flow chemistry presents a modern alternative to traditional batch processing, offering significant advantages in safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. scitube.io This technology involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction conditions. researchgate.net
The synthesis of this compound could be adapted to a flow process to leverage these benefits. A potential flow setup would involve continuously feeding a stream of 4-fluoro-2-nitrobenzoic acid dissolved in a suitable solvent along with an esterifying agent into a heated reactor coil or a packed-bed reactor containing a solid acid catalyst.
Advantages of Flow Synthesis:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, drastically reducing the risks associated with hazardous intermediates and exothermic reactions, which is particularly relevant for nitrated compounds. scitube.io
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or tubes enables rapid heating and cooling, allowing for precise temperature control and preventing the formation of hotspots that can lead to byproduct formation.
Process Optimization and Scalability: Parameters such as temperature, pressure, and residence time can be adjusted quickly to find optimal conditions. researchgate.net Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. mdpi.com
One of the primary challenges in applying flow chemistry is the handling of solids, which can lead to clogging and blockages in the narrow channels of flow reactors. hybrid-chem.com Strategies to overcome this include maintaining a homogeneous reaction mixture by carefully selecting solvents where all components are soluble or utilizing reactor designs like continuous stirred-tank reactors (CSTRs) that can manage slurries. hybrid-chem.com For the synthesis of this compound, ensuring the product remains in solution or is rapidly removed from the reaction zone would be a key process design consideration.
Chemoenzymatic Approaches in Synthesis
Chemoenzymatic synthesis combines the selectivity of biocatalysts (enzymes) with the practicality of traditional organic chemistry. This approach offers a powerful strategy for producing complex molecules with high purity under mild conditions. For this compound, a key potential application of chemoenzymatic synthesis would be in the esterification step.
Enzymes, particularly lipases, are widely used as catalysts for ester formation due to their high selectivity and ability to function in organic solvents. A hypothetical chemoenzymatic synthesis could involve the reaction of 4-fluoro-2-nitrobenzoic acid with tert-butanol in the presence of an immobilized lipase (B570770) enzyme.
Key Features of Chemoenzymatic Synthesis:
High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts and simplifying purification.
Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, which reduces energy consumption and minimizes thermal degradation of sensitive substrates or products.
Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, aligning with the principles of green chemistry.
Research on related compounds has demonstrated the viability of this approach. For example, in the synthesis of certain nitrophenyl glycosides, enzymatic transglycosylation has been used to achieve high conversion rates (over 90%) and yields of 70-75%. nih.gov In other applications, enantioselective enzymatic acylation has been successfully implemented in continuous flow packed-bed reactors, demonstrating how biocatalysis can be integrated with modern process technologies for efficient production. mdpi.com This integration allows for the reuse of the immobilized enzyme, further improving the economic and environmental footprint of the synthesis.
Development of High-Yield and High-Purity Synthesis Protocols
The development of synthesis protocols that deliver both high yield and high purity is a central goal in chemical manufacturing. For this compound, this involves optimizing each step of the reaction and purification process. Research into the synthesis of related substituted nitrobenzoic acids provides insight into the critical parameters that influence reaction outcomes.
A key principle in developing high-yield protocols is the precise control of reaction conditions to favor the desired product and suppress the formation of impurities. A case study on the synthesis of 2-isopropoxy-4-nitrobenzoic acid revealed that reaction temperature and the choice of base were critical factors. csic.esresearchgate.net Using a stronger base at an elevated temperature led to the formation of an undesired azoxybenzene (B3421426) derivative as the major product, whereas conducting the reaction at room temperature with a milder base resulted in a high yield (82%) of the target acid. csic.esresearchgate.net
This highlights the importance of methodical process development, where variables are systematically tested to identify an optimal window for operation. Purification is equally important for achieving high purity. Common laboratory and industrial techniques include:
Recrystallization: An effective method for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize while impurities remain in the solution.
Chromatography: For laboratory-scale and high-value products, column chromatography is used to separate the target compound from closely related impurities with high resolution. orgsyn.org
Extraction: Liquid-liquid extraction is used during the workup phase to remove water-soluble or acid/base-soluble impurities from the organic product layer.
The following table summarizes examples of reaction steps used in the synthesis of related fluoronitrobenzoic acids and their esters, which have been optimized for high yields.
| Reaction Type | Reactants | Reagents/Conditions | Yield | Reference |
| Oxidation | 2-Fluoro-4-methyl-1-nitro-benzene | Potassium dichromate, H₂SO₄, Acetic Acid, 120°C | 83% | chemicalbook.com |
| Esterification | 4-Fluoro-3-nitro-benzoic acid, Methanol | H₂SO₄, Reflux | 90% | |
| Hydrolysis | Isopropyl 2-isopropoxy-4-nitrobenzoate | LiOH, THF/H₂O, Room Temperature | 82% | researchgate.net |
By applying these principles of meticulous process optimization and advanced purification techniques, high-yield and high-purity protocols for this compound can be reliably developed and implemented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
